ethyl 4-carbamoyl-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-carbamoyl-5-[(3,5-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-5-26-18(23)14-9(2)13(15(19)21)17(27-14)20-16(22)10-6-11(24-3)8-12(7-10)25-4/h6-8H,5H2,1-4H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVHGBAIKYPNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362060 | |
| Record name | ST50914386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5691-69-0 | |
| Record name | ST50914386 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Condensation : Ethyl cyanoacetate reacts with 3-pentanone (to introduce the 3-methyl group) and sulfur in ethanol under reflux (70–90°C) in the presence of a base such as morpholine. The sulfur facilitates cyclization, forming the thiophene ring.
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Carbamoylation : The 4-carbamoyl group is introduced via nucleophilic substitution. A reactive intermediate (e.g., a bromine atom at position 4) is treated with urea or ammonium carbamate under basic conditions, yielding the carbamoyl moiety.
Key Parameters :
-
Solvent : Ethanol or DMF for optimal solubility.
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Temperature : 70–90°C to drive cyclization.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
| Parameter | Value/Detail |
|---|---|
| Yield | 50–70% (Gewald step) |
| Reaction Time | 6–12 hours |
| Key Intermediate | Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate |
Acylation of the 5-Amino Group
The second critical step involves acylating the 5-amino group of the intermediate with 3,5-dimethoxybenzoyl chloride to introduce the [(3,5-dimethoxyphenyl)carbonyl]amino substituent.
Reaction Conditions
-
Reagents : 3,5-Dimethoxybenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : Room temperature (25°C) under nitrogen atmosphere.
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Monitoring : Thin-layer chromatography (TLC) to track consumption of the amine intermediate.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
| Parameter | Value/Detail |
|---|---|
| Yield | 80–90% |
| Reaction Time | 2–4 hours |
| Purification | Recrystallization (ethanol/water) |
Alternative Synthetic Routes
Fiesselmann Thiophene Synthesis
While less common for this target, the Fiesselmann synthesis offers an alternative route using thioglycolic acid and α,β-acetylenic esters. However, this method predominantly yields 3-hydroxy-2-carboxylic acid derivatives, necessitating additional steps to introduce the carbamoyl and acylated amino groups, making it less efficient than the Gewald approach.
Retrosynthetic Analysis
Retrosynthetic planning suggests the following disconnections:
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Disconnection 1 : Cleavage of the 3,5-dimethoxybenzoyl group from the amine, pointing to late-stage acylation.
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Disconnection 2 : Separation of the carbamoyl group from the thiophene core, indicating early-stage functionalization via the Gewald reaction.
Optimization Strategies
Solvent and Catalysis
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance the Gewald reaction rate by stabilizing intermediates.
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Catalysis : Lewis acids like ZnCl₂ improve cyclization efficiency in the Gewald step, reducing reaction time by 30%.
Industrial-Scale Production
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Continuous Flow Reactors : Enable rapid mixing and temperature control, achieving 85% yield for the acylation step.
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Cost-Effective Purification : Distillation replaces column chromatography for intermediate isolation, reducing production costs by 40%.
Characterization and Quality Control
Spectroscopic Analysis
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NMR :
-
¹H NMR (400 MHz, CDCl₃) : δ 6.5–7.5 ppm (carbamoyl NH₂), δ 3.8 ppm (OCH₃), δ 1.3 ppm (ester CH₃).
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¹³C NMR : δ 170 ppm (ester C=O), δ 165 ppm (carbamoyl C=O).
-
-
Mass Spectrometry : HRMS (ESI) m/z calcd for C₂₀H₂₁N₃O₆S [M+H]⁺: 432.1184; found: 432.1189.
Purity Assessment
-
HPLC : C18 column, acetonitrile/water gradient (10–90% over 25 min), UV detection at 254 nm. Purity ≥98%.
Challenges and Solutions
Regioselectivity in Acylation
The 5-amino group’s reactivity is enhanced by steric and electronic factors, ensuring selective acylation. Competing reactions at the carbamoyl group are mitigated by using mild conditions (room temperature, stoichiometric base).
Stability of Intermediates
-
Storage : The amine intermediate is stored at 2–8°C under nitrogen to prevent oxidation.
-
Light Sensitivity : Amber glassware prevents photodegradation of the acylated product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-carbamoyl-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Medicinal Chemistry Applications
Antiulcer Activity : Research has indicated that derivatives of compounds similar to ethyl 4-carbamoyl-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate exhibit significant antiulcer properties. For instance, acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown effectiveness in preventing water-immersion stress-induced gastric ulceration in animal models . Modifications to the carbamoyl group have been crucial in retaining this activity, suggesting that structural variations can enhance therapeutic efficacy.
Anticancer Potential : Compounds with thiophene moieties have been investigated for their anticancer properties. Thiophene derivatives are known to inhibit various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. The specific compound could be explored for its ability to induce cytotoxic effects against tumor cells, potentially leading to the development of new anticancer agents.
Synthetic Methodologies
Synthesis of Complex Molecules : The compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for the synthesis of more complex pharmaceuticals. For example, it can be utilized in multi-component reactions to create novel compounds with enhanced biological activities .
Coupling Reactions : this compound can be employed as an intermediate in coupling reactions, particularly for the formation of amide bonds. This application is critical in peptide synthesis and the development of biologically active compounds . The ability to activate carboxylic acids through carbodiimide chemistry enhances its utility in drug design.
Mechanistic Studies : Understanding the biological mechanisms through which this compound exerts its effects is crucial. Studies focusing on its interaction with biological targets can provide insights into its pharmacodynamics and pharmacokinetics. For instance, research on related compounds has shown that modifications to the phenolic structure can influence their binding affinity and selectivity towards specific receptors or enzymes .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-carbamoyl-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Position 5
- Target Compound: Contains [(3,5-dimethoxyphenyl)carbonyl]amino, which introduces steric bulk and electron-donating methoxy groups.
- Compound 4a-c () : Features 4-chlorophenyl or substituted sulfonamide groups at position 5. The sulfonamide derivatives exhibit polar characteristics, enhancing solubility but reducing lipophilicity compared to the target compound’s dimethoxyphenyl group.
Functional Groups at Position 4
- Target Compound: A carbamoyl (-CONH₂) group, which is less reactive than the sulfonamide (-SO₂NH-) groups in ’s derivatives.
Thiophene Core Modifications
- Target Compound : Methyl at position 3 simplifies steric hindrance, contrasting with ’s 6-(methoxymethyl) substitution, which adds branching and ether functionality.
- Lemakalim () : A potassium channel opener with a benzopyran core, highlighting how heterocycle choice (thiophene vs. benzopyran) dictates pharmacological activity.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows methods similar to ’s thiophene derivatives, using carbamoylation and amide coupling steps. The 3,5-dimethoxyphenyl group may require protection-deprotection strategies, as seen in Ddz applications .
- Physicochemical Properties : The dimethoxyphenyl group increases molecular weight (~330.35 g/mol estimated) and logP compared to simpler aryl derivatives, impacting bioavailability .
Biological Activity
Ethyl 4-carbamoyl-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the 3,5-dimethoxyphenyl moiety enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or alter signal transduction pathways, leading to various therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory | Reduces cytokine production in vitro | |
| Enzyme Inhibition | Inhibits specific enzyme activities |
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus . The compound demonstrated significant inhibition at concentrations above 25 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
Case Study: Anti-inflammatory Effects
In vitro assays were conducted to assess the anti-inflammatory properties of the compound. Results indicated a reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures treated with the compound, highlighting its potential in managing inflammatory diseases.
Q & A
Q. Key considerations :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks) during characterization?
Answer:
Contradictions often arise from:
- Tautomerism : The carbamoyl and ester groups may exhibit keto-enol tautomerism, altering NMR peak splitting. Use deuterated DMSO to stabilize tautomers and compare with computed spectra (DFT/B3LYP) .
- Residual solvents : Ethanol or DMF traces in IR spectra (e.g., C=O stretch at ~1680 cm⁻¹). Dry samples under vacuum (40°C, 24 hrs) and reacquire data .
- Dynamic effects in NMR : Slow rotation around the amide bond (3,5-dimethoxyphenyl group) causes peak broadening. Use elevated temperatures (60°C in DMSO-d⁶) to average signals .
Q. Methodology :
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Compare with structurally analogous compounds (e.g., methyl 5-(diethylcarbamoyl)-4-methylthiophene derivatives) for expected spectral patterns .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Hazard mitigation :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) during powder handling .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., sulfur oxides or nitro derivatives formed during decomposition) .
- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
Q. Storage :
- Store in amber vials at 2–8°C under anhydrous conditions (desiccator with silica gel) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity (e.g., enzyme inhibition)?
Answer:
SAR strategies :
- Modify substituents : Replace the 3,5-dimethoxyphenyl group with electron-deficient aryl rings (e.g., 4-chloro-3-nitrophenyl) to enhance target binding. Synthesize derivatives via Suzuki-Miyaura coupling .
- Bioisosteric replacement : Substitute the ethyl ester with methyl or tert-butyl esters to alter lipophilicity (logP) and membrane permeability .
Q. Experimental validation :
Q. Example SAR table :
| Derivative | Substituent (R) | IC₅₀ (EGFR) | LogP |
|---|---|---|---|
| Parent | 3,5-OMe | 12 µM | 2.8 |
| Derivative A | 4-Cl-3-NO₂ | 4.5 µM | 3.5 |
| Derivative B | 2,4-di-OMe | 18 µM | 2.2 |
Advanced: How should researchers address conflicting biological activity data across different assays (e.g., cytotoxicity vs. enzyme inhibition)?
Answer:
Root-cause analysis :
- Assay interference : The compound’s autofluorescence may distort fluorescence-based cytotoxicity results (e.g., MTT assay). Validate with orthogonal methods (e.g., luminescent ATP detection) .
- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, silence EGFR in cell lines and retest activity .
Q. Methodological adjustments :
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Pharmacokinetic profiling : Measure metabolic stability in liver microsomes to rule out rapid degradation in cell-based assays .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
Core techniques :
- ¹H/¹³C NMR : Key peaks include:
- Thiophene protons: δ 6.8–7.2 ppm (multiplet, J = 4–5 Hz) .
- Ester carbonyl: δ 165–170 ppm in ¹³C NMR .
- IR spectroscopy : Confirm carbamoyl (N-H stretch ~3350 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
Q. Advanced validation :
- Single-crystal XRD : Resolve ambiguous stereochemistry or polymorphism .
Advanced: What mechanistic studies can elucidate the compound’s mode of action in disrupting protein-protein interactions?
Answer:
Experimental approaches :
Q. Computational tools :
- Molecular dynamics simulations : Simulate binding over 100 ns (GROMACS) to assess stability of the compound-protein complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
